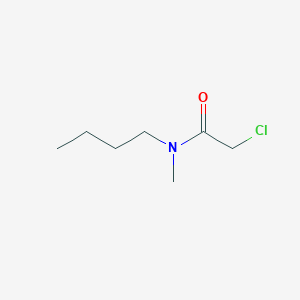
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.313. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Research shows the synthesis of complex heterocyclic compounds involving derivatives similar to (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. These processes often involve the formation of derivatives with potential biological activities, such as antibacterial properties (R. Zaki, A. El-Dean, & S. M. Radwan, 2014) (Bhavanarushi Sangepu, Bharath Gandu, G. Anupoju, & V. Jetti, 2016).
Antimicrobial Evaluation : Various derivatives of (3,4-dihydroisoquinolin-2(1H)-yl) compounds have been synthesized and evaluated for their antimicrobial properties. These compounds, including pyrazoline and isoxazoline derivatives, show potential as antimicrobial agents (M. Hassan & O. Farouk, 2017).
Biological and Pharmacological Activities
Antiplasmodial Activity : Aziridine–(iso)quinoline hybrid systems, which are structurally related to the compound , have shown potential antimalarial activity. These compounds, after undergoing ring-opening reactions, exhibited micromolar potency against strains of the malaria parasite Plasmodium falciparum (Stéphanie Vandekerckhove, S. Moor, D. Segers, et al., 2013).
Anticancer Potential : A tetrahydroisoquinoline derivative, structurally related to the compound , showed significant anticancer effects. It induced apoptosis and cell cycle arrest in cancer cells through DNA damage and activation of MAPKs pathways (Lili Xu, Guozheng Huang, Zhihui Zhu, et al., 2021).
Methodological Advances
Photoinduced Chemical Transformations : Research highlights the use of photoinduced intermolecular electron transfer for the synthesis of dihydrobenzoquinolinone derivatives, relevant to the structural class of the compound . This process demonstrates the potential for advanced synthetic methods in producing complex heterocycles (Kei Maekawa, Ayana Shinozuka, M. Naito, et al., 2004).
Photocatalytic N-Radical-Based Synthesis : Visible light photocatalytic N-radical-based methods have been developed for synthesizing 3,4-dihydroisoquinolinones, illustrating innovative approaches in the synthesis of compounds structurally related to the query compound (Xiao‐Ye Yu, Fan Zhou, Jia‐Rong Chen, & W. Xiao, 2017).
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-8-5-11-3-1-2-4-12(11)10-21)15-19-14(20-23-15)13-9-17-6-7-18-13/h1-4,6-7,9H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLOMBSBNUYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)
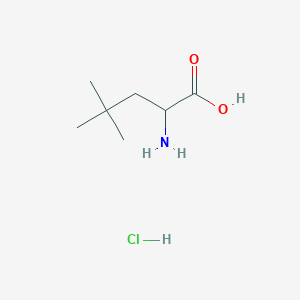
![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2966438.png)
![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)
![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966440.png)
![Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2966442.png)
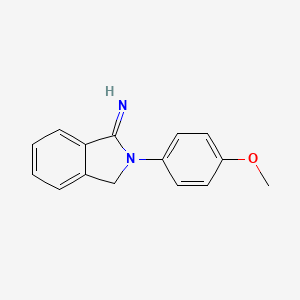
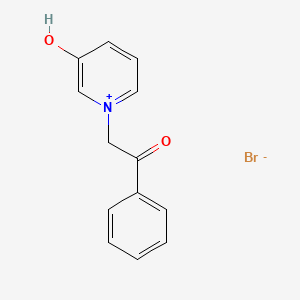
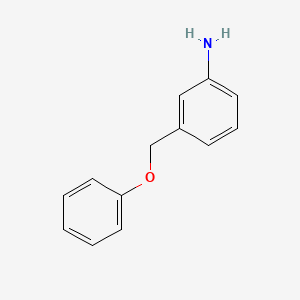

![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)
